molecular formula C10H19ClO3S B13524918 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13524918
M. Wt: 254.77 g/mol
InChI Key: VSBPTTQHAHAKFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-ethylcyclohexanol with ethylene oxide to form 2-((3-ethylcyclohexyl)oxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .

Chemical Reactions Analysis

2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols, with reactions often conducted under mild conditions to preserve the compound’s integrity.

    Major Products: The primary products of these reactions are sulfonamide and sulfonate derivatives, which are valuable in various applications.

Scientific Research Applications

2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions often involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion .

Comparison with Similar Compounds

2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates, but with a simpler structure.

    Benzenesulfonyl chloride: Widely used in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used as a protecting group for alcohols and amines in organic synthesis.

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for specialized applications .

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(3-ethylcyclohexyl)oxyethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-9-4-3-5-10(8-9)14-6-7-15(11,12)13/h9-10H,2-8H2,1H3

InChI Key

VSBPTTQHAHAKFH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)OCCS(=O)(=O)Cl

Origin of Product

United States

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